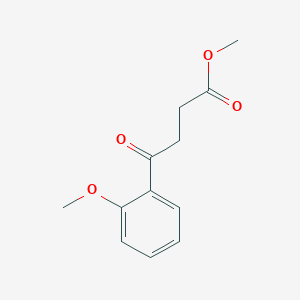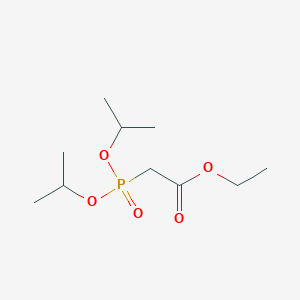
Methyl 4-(2-methoxyphenyl)-4-oxobutanoate
Overview
Description
Methyl 4-(2-methoxyphenyl)-4-oxobutanoate, also known as methyl-2-methoxybenzoate, is a food additive used for flavoring and preservative purposes. It has been used in the food industry for decades, but recent research has shown that this compound may have a variety of other applications.
Scientific Research Applications
1. Biosynthesis of Ethylene from Methionine
Methyl 4-(2-methoxyphenyl)-4-oxobutanoate plays a role in the biosynthesis of ethylene from methionine, particularly in bacterial and fungal cultures. This compound serves as an intermediate in this biosynthetic pathway, highlighting its biological significance in microorganisms (Billington, Golding, & Primrose, 1979).
2. Synthesis of Food-Flavoring Substances
This compound is involved in the synthesis of substances used in food flavoring. One study describes its utilization in creating 2-Hydroxy-3-methyl-2-hexen-4-olid, a compound used for flavoring purposes. This indicates its utility in the food industry for enhancing tastes and aromas (Stach, Huggenberg, & Hesse, 1987).
3. Antagonists and Inhibitors in Medical Research
In medical research, derivatives of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate have been synthesized and tested as inhibitors for certain biological processes. For instance, they've been evaluated as inhibitors of leukotriene D4 and 5-lipoxygenase, demonstrating potential applications in drug development (Musser et al., 1987).
4. Apoptosis in Cell Lines
Another significant application is in the study of apoptosis, the process of programmed cell death. Specifically, a derivative, 4-Methylthio-2-oxobutanoic acid, a closely related compound, has been identified as a mediator of apoptosis in certain cell lines, providing insights into cellular mechanisms and potential therapeutic targets (Quash et al., 1995).
5. Analysis in Agricultural Samples
Methyl 4-(2-methoxyphenyl)-4-oxobutanoate derivatives have been used in developing analytical tools like ELISA for monitoring pesticide residues in agricultural samples. This application is critical for ensuring food safety and quality control (Zhang et al., 2008).
properties
IUPAC Name |
methyl 4-(2-methoxyphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-11-6-4-3-5-9(11)10(13)7-8-12(14)16-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUAOXHPCJIDJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378000 | |
| Record name | methyl 4-(2-methoxyphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-methoxyphenyl)-4-oxobutanoate | |
CAS RN |
99046-13-6 | |
| Record name | methyl 4-(2-methoxyphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[(4-Methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1608168.png)





![Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1608178.png)